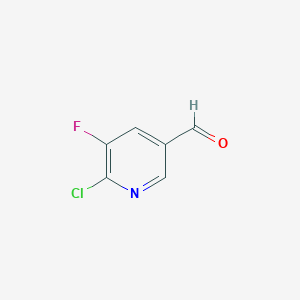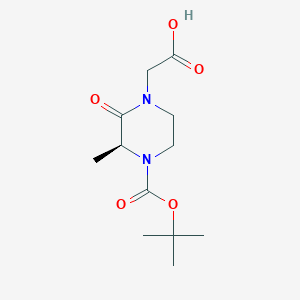
(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, possibly including its stereochemistry, functional groups, and any interesting structural features.Chemical Reactions Analysis
This would involve a review of the chemical reactions that the compound can undergo, including any known reaction mechanisms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Piperazine Derivatives in Peptide Carboxyl Group Derivatization
- Piperazine-based derivatives are used for the derivatization of carboxyl groups on peptides, enhancing ionization efficiency in mass spectrometry, which is crucial for proteome analysis (Qiao et al., 2011).
Novel Synthesis Methods
- A new method for synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one was developed, showcasing the versatility of piperazine derivatives in pharmaceutical chemistry (Kornylov et al., 2017).
Application in Quinazolinone Synthesis
- Piperazine derivatives are used in synthesizing quinazolinones, which have potential pharmacological applications (Acharyulu et al., 2010).
Structural and Biological Evaluation
- Structural and biological evaluation of N-Boc piperazine derivatives reveals their moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
PET Probe Development
- Piperazine derivatives are employed in developing PET probes for imaging enzymes, illustrating their utility in diagnostic imaging (Gao et al., 2013).
Unsymmetrical Bis-Ureas as Anti-HIV Agents
- Piperazine-based unsymmetrical bis-ureas show potential as anti-HIV agents, demonstrating the therapeutic applications of piperazine derivatives (El‐Faham et al., 2008).
Novel Heterocyclic Amino Acids
- Piperidine and piperazine derivatives are used in developing novel heterocyclic amino acids, indicating their role in innovative drug design (Matulevičiūtė et al., 2021).
Copper(II) Complexes as Models of Galactose Oxidase
- Ethylene-bridged piperazine derivatives are used to prepare copper(II) complexes, serving as models for understanding enzyme behavior (Yamato et al., 2000).
Enantiomerically Pure Piperazines from Amino Acids
- A pathway to enantiomerically pure piperazines from amino acids showcases the role of piperazine derivatives in asymmetric synthesis (Jida & Ballet, 2018).
Piperazidine Fluorescent pH Indicator
- Piperazine subunits are utilized in the development of fluorescent pH probes, highlighting their application in biological imaging (Deng et al., 2016).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Please note that this is a general guide and the specific details would depend on the particular compound and the available scientific literature. For a specific compound like “(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they may be able to help you find more specific information. Alternatively, you could consider reaching out to researchers who specialize in this area. They may be able to provide more detailed and specific information.
Propriétés
IUPAC Name |
2-[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-8-10(17)13(7-9(15)16)5-6-14(8)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,15,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZLOAJFJXIMGK-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

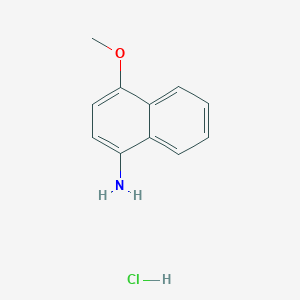


![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)
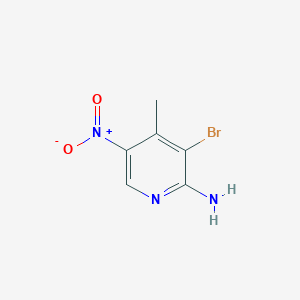
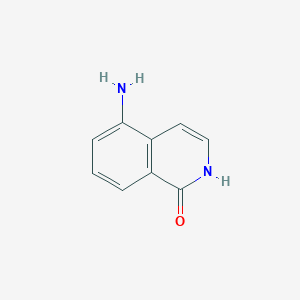
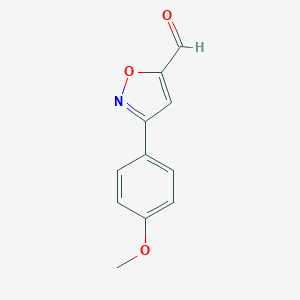

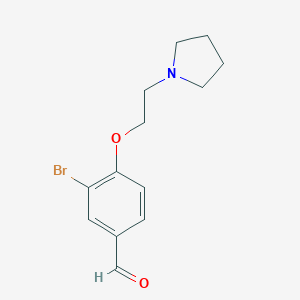
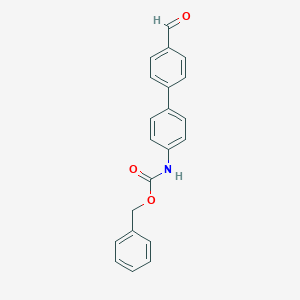
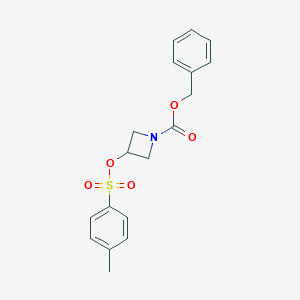
![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)
![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)
